Thalidomide-NH-C6-NH2 TFA is a synthetic compound that serves as an E3 ligase ligand-linker conjugate. It integrates a cereblon ligand derived from thalidomide with a linker used in Proteolysis Targeting Chimera (PROTAC) technology. This compound is primarily utilized in research contexts, particularly in studies involving targeted protein degradation mechanisms.
The synthesis of Thalidomide-NH-C6-NH2 TFA involves several steps, typically starting from thalidomide itself. The process may include:
The synthesis typically yields high purity compounds, with analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy employed to confirm structure and purity.
Thalidomide-NH-C6-NH2 TFA has a complex molecular structure characterized by its integration of a thalidomide core with an amino group and a C6 linker. The molecular formula is C21H25F3N4O6, and it has a molecular weight of 486.44 g/mol .
The structural integrity is crucial for its interaction with target proteins, particularly cereblon, which plays a significant role in its mechanism of action.
Thalidomide-NH-C6-NH2 TFA participates in several chemical reactions, primarily involving:
The efficiency of Thalidomide-NH-C6-NH2 TFA in these reactions can be quantitatively assessed using assays that measure protein levels before and after treatment with the compound .
The mechanism of action for Thalidomide-NH-C6-NH2 TFA involves:
This process effectively reduces the levels of certain oncoproteins or other disease-related proteins within cells, making it a valuable tool in cancer research and therapy development .
Thalidomide-NH-C6-NH2 TFA typically appears as a white to off-white powder. Its solubility varies based on solvent conditions but generally shows good solubility in organic solvents due to its structural components.
Relevant analyses such as melting point determination and spectroscopic characterization (e.g., NMR, IR) can provide further insight into its physical properties .
Thalidomide-NH-C6-NH2 TFA has several scientific applications:
Proteolysis-Targeting Chimeras represent a revolutionary therapeutic strategy that hijacks the ubiquitin-proteasome system to degrade disease-relevant proteins. These heterobifunctional molecules comprise three elements: a target protein-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that spatially optimizes their interaction. Thalidomide-NH-C6-NH2 Trifluoroacetate (CAS 2093386-51-5) exemplifies a rationally designed E3 ligase ligand-linker conjugate where the thalidomide-derived component serves as a cereblon recruitment module, connected via a hexamethylene (C6) spacer to a terminal amine group. This terminal amine enables covalent conjugation to target protein ligands during Proteolysis-Targeting Chimera synthesis [1] [3].
The molecular design rationale centers on optimizing ternary complex formation between the Proteolysis-Targeting Chimera, the target protein, and cereblon-containing E3 ubiquitin ligase complexes. The linker length and composition critically influence the efficiency of ubiquitin transfer to the target protein. The hexyl spacer in Thalidomide-NH-C6-NH2 Trifluoroacetate provides approximately 11.5 Å of distance flexibility, which falls within the optimal range (10-15 Å) for productive ubiquitination as determined through biophysical studies of effective Proteolysis-Targeting Chimeras [5] [9]. This conjugate’s trifluoroacetate salt form enhances aqueous solubility (>100 mg/mL in dimethyl sulfoxide), facilitating biochemical and cellular experimentation [1] [3].
Table 1: Key Components of Thalidomide-NH-C6-NH2 Trifluoroacetate in Proteolysis-Targeting Chimera Design
Component | Chemical Entity | Role in Proteolysis-Targeting Chimera |
---|---|---|
E3 Ligand | Thalidomide-derived glutarimide | Binds cereblon substrate receptor within Cullin 4 RING E3 ligase |
Linker | Hexamethylene spacer (C6) | Optimizes distance/orientation for target ubiquitination |
Conjugation Handle | Terminal primary amine (-NH₂) | Enables coupling to target protein ligands via amide or carbamate bonds |
Counterion | Trifluoroacetate | Enhances solubility and stability of the conjugate |
The thalidomide moiety within Thalidomide-NH-C6-NH2 Trifluoroacetate mediates highly specific molecular recognition by cereblon, a substrate receptor of the Cullin 4 RING E3 ubiquitin ligase complex. Structural biology studies reveal that the glutarimide ring of thalidomide derivatives inserts into a hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400 in human cereblon) within the thalidomide-binding domain. This binding induces conformational changes that modulate cereblon's substrate specificity, enabling the recruitment and ubiquitination of non-native "neosubstrates" [2] [4] [8].
Notably, the (S)-enantiomer of thalidomide exhibits approximately 10-fold stronger binding affinity for cereblon compared to the (R)-enantiomer, attributed to optimal hydrophobic contacts and a relaxed glutarimide ring conformation observed in crystal structures. This stereospecificity translates to functional differences: deuterated (S)-thalidomide potently induces degradation of Ikaros family transcription factors (e.g., IKZF1/3), while the (R)-enantiomer shows markedly reduced activity at equivalent concentrations [4]. Although Thalidomide-NH-C6-NH2 Trifluoroacetate uses a racemic thalidomide analog, its covalent linkage to the linker constrains rotational freedom, potentially enhancing the effective binding avidity compared to unmodified thalidomide [1] [6].
Table 2: Structural Determinants of Cereblon-Thalidomide Interaction
Structural Feature | Role in Binding | Functional Consequence |
---|---|---|
Tri-tryptophan pocket (Trp380/386/400) | Forms hydrophobic cavity accommodating glutarimide ring | Essential for molecular recognition; mutation ablates binding and teratogenicity |
Tyrosine 384 | Stabilizes glutarimide carbonyl via hydrogen bonding | Disruption reduces ligand affinity and ubiquitin ligase activity |
(S)-enantiomer configuration | Optimal hydrophobic contact surface and ring geometry | ~10-fold higher affinity than (R)-enantiomer; drives neosubstrate recruitment |
β-hairpin loop (residues 402-408) | Conformational flexibility induced by ligand binding | Allosterically modulates neosubstrate binding cleft |
The hexamethylene linker in Thalidomide-NH-C6-NH2 Trifluoroacetate represents a deliberate optimization strategy balancing flexibility, length, and physiochemical properties. Linker design profoundly influences Proteolysis-Targeting Chimera efficacy by determining the optimal spatial positioning for the E3 ligase to ubiquitinate lysine residues on the target protein. Comparative studies reveal that shorter alkyl linkers ( The C6 alkyl chain provides several advantages: A case study employing Pomalidomide-Polyethylene Glycol4-conjugate (a cereblon ligand-linker analog) in Forkhead Box P3-targeting Proteolysis-Targeting Chimera demonstrated that optimized linker length enabled over 90% target degradation at nanomolar concentrations, validating the rational linker design principles applicable to Thalidomide-NH-C6-NH2 Trifluoroacetate-based compounds [9]. Furthermore, the terminal primary amine enables versatile conjugation chemistry, facilitating rapid prototyping of Proteolysis-Targeting Chimeras targeting diverse oncoproteins, transcription factors, and undruggable targets [1] [3] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7